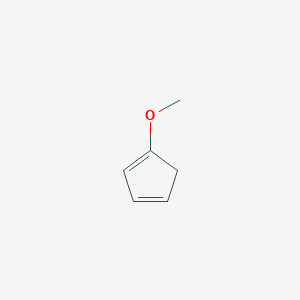

1,3-Cyclopentadiene, 1-methoxy-

Description

Significance of Cyclopentadiene (B3395910) Derivatives as Reactive Intermediates and Versatile Synthetic Building Blocks

Cyclopentadiene derivatives are highly valued in organic chemistry for their dual nature as reactive intermediates and versatile building blocks. Cyclopentadiene itself is a highly reactive diene, particularly in Diels-Alder reactions, due to the minimal distortion required to achieve the necessary transition state geometry. wikipedia.orgnih.gov This reactivity allows for the construction of complex cyclic and bicyclic molecules, which are key structures in many natural products and pharmaceutical agents. mdpi.com

The significance of these derivatives extends to several key areas:

Diels-Alder Reactions: Cyclopentadiene's high reactivity makes it an ideal component in [4+2] cycloaddition reactions, forming six-membered rings with high efficiency and stereospecificity. nih.govchemeurope.com These reactions are a cornerstone of synthetic organic chemistry for creating complex molecular architectures. mdpi.com

Organometallic Chemistry: Cyclopentadiene is a precursor to the cyclopentadienyl (B1206354) anion (Cp⁻), a crucial ligand in organometallic chemistry. wikipedia.orgchemeurope.com Metallocenes and other cyclopentadienyl complexes are widely used as catalysts in various chemical transformations. wikipedia.org

Polymer Chemistry: Derivatives of cyclopentadiene are used as monomers or comonomers in the production of polymers, such as EPDM rubbers. wikipedia.org The retro-Diels-Alder reaction is utilized in the industrial production of cyclopentadiene for these applications. wikipedia.org

Synthetic Intermediates: The strained bicyclic products resulting from the cycloaddition reactions of cyclopentadienes serve as versatile intermediates for the synthesis of a wide range of organic compounds. researchgate.net

Overview of Methoxy (B1213986) Substitution in Cyclopentadiene Frameworks and Positional Isomerism

The introduction of a methoxy group (–OCH₃) onto the cyclopentadiene ring significantly influences the electronic properties and reactivity of the molecule. The position of this substituent creates distinct positional isomers, each with potentially different chemical behavior.

The primary positional isomers for a single methoxy group on the cyclopentadiene ring are:

1-methoxy-1,3-cyclopentadiene: The methoxy group is attached to one of the double-bonded carbons.

2-methoxy-1,3-cyclopentadiene: The methoxy group is on the other double-bonded carbon.

5-methoxy-1,3-cyclopentadiene: The methoxy group is on the saturated carbon of the ring.

The position of the methoxy group can affect the diene's reactivity in cycloaddition reactions. For instance, an electron-donating group like methoxy at the C1 position can increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing its reactivity in normal-electron-demand Diels-Alder reactions. wikipedia.org Conversely, substitution at the C5 position has been shown to accelerate dimerization, a common reaction for cyclopentadiene. nih.gov The study of how substituent position affects electronic structure and crystal packing is an active area of research, as seen in analogous systems like methoxy-substituted picenes. nih.gov

Below is a table detailing the key positional isomers of methoxycyclopentadiene.

| Isomer Name | CAS Number | Molecular Formula | Structure |

| 1-methoxy-1,3-cyclopentadiene | 77079-04-0 | C₆H₈O | COC1=CC=CC1 |

| 2-methoxy-1,3-cyclopentadiene | 74586-39-3 | C₆H₈O | COC=C-C=C-C1 |

| 5-methoxy-1,3-cyclopentadiene | 90125-25-0 | C₆H₈O | COC1C=CC=C1 |

Data sourced from PubChem and other chemical databases.

Scope and Research Focus of Methoxycyclopentadiene Chemistry

Research into methoxycyclopentadienes and their derivatives is primarily centered on their application in organic synthesis and the study of their reaction mechanisms. The scope of this research includes:

Synthesis of Complex Molecules: The enhanced or altered reactivity of methoxy-substituted cyclopentadienes makes them valuable tools for synthesizing complex organic scaffolds. For example, highly reactive dienes like 1-methoxy-3-trimethylsiloxy-buta-1,3-diene (Danishefsky's diene) are synthetically useful for creating α,β–unsaturated cyclohexenone systems. wikipedia.org

Reaction Mechanisims: A significant focus is on understanding how the methoxy substituent influences the regioselectivity and stereoselectivity of cycloaddition reactions. mdpi.comacs.org Computational and experimental studies are employed to probe the transition states and reaction pathways. researchgate.net

Development of Novel Reagents: The synthesis of new cyclopentadiene derivatives with tailored electronic and steric properties continues to be an area of interest. This includes the preparation of multi-substituted cyclopentadienes for use as ligands in catalysis or as monomers in materials science. acs.orggoogle.com

The chemical properties of the titular compound, 1-methoxy-1,3-cyclopentadiene, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈O |

| Molar Mass | 96.13 g/mol |

| IUPAC Name | 1-methoxycyclopenta-1,3-diene |

| CAS Number | 77079-04-0 |

| SMILES | COC1=CC=CC1 |

| InChIKey | KLZWUTJBIYIMMK-UHFFFAOYSA-N |

| Data sourced from PubChem CID 10931370. nih.gov |

Structure

3D Structure

Properties

CAS No. |

77079-04-0 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

1-methoxycyclopenta-1,3-diene |

InChI |

InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2-4H,5H2,1H3 |

InChI Key |

KLZWUTJBIYIMMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methoxycyclopentadiene Derivatives

Direct Functionalization Approaches

Direct functionalization of the cyclopentadiene (B3395910) ring represents a primary strategy for the introduction of methoxy (B1213986) groups. These methods often involve the generation of the cyclopentadienyl (B1206354) anion, a highly reactive intermediate that can undergo subsequent reactions to yield the desired methoxy-substituted products.

Methoxymethylation of Cyclopentadienyl Anions for Selective Substitution

The introduction of a methoxy group can be achieved through the alkylation of a cyclopentadienyl anion with a methoxymethylating agent. A common precursor, the cyclopentadienyl anion, is readily formed by the deprotonation of cyclopentadiene using a strong base. While direct methoxymethylation is a logical approach, specific examples detailing this transformation are not extensively documented in readily available literature.

However, an analogous process, the methylation of cyclopentadienyl sodium, provides insight into the synthetic strategy. In a patented process, methylcyclopentadiene (B1197316) is synthesized by reacting cyclopentadiene with metallic sodium in a solvent such as diethylene glycol dimethylether (diglyme) to form sodium cyclopentadienide. nih.gov This is followed by the addition of an alkylating agent, like methyl chloride, to yield methylcyclopentadiene. nih.gov A similar pathway can be envisioned for methoxymethylation using a reagent like chloromethyl methyl ether. The reaction temperature is a critical parameter to control, with initial cooling to minimize dimerization of cyclopentadiene, followed by warming to facilitate the alkylation. nih.gov

Table 1: Conditions for the Alkylation of Sodium Cyclopentadienide

| Parameter | Condition | Reference |

| Base | Metallic Sodium | nih.gov |

| Solvent | Diethylene glycol dimethylether (diglyme) | nih.gov |

| Alkylating Agent | Methyl Chloride | nih.gov |

| Temperature | 0-5°C (initial), then 40°C | nih.gov |

This method's success hinges on controlling the reactivity of the cyclopentadienyl anion to prevent multiple alkylations and polymerization.

Introduction of Methoxy Groups via Substituent Exchange Reactions

The introduction of a methoxy group onto a cyclopentadiene ring through the exchange of an existing substituent is another potential synthetic route. This would typically involve a nucleophilic substitution reaction where a leaving group on the cyclopentadiene ring is displaced by a methoxide (B1231860) source. However, specific, well-documented examples of this approach for the synthesis of 1-methoxy-1,3-cyclopentadiene are not prevalent in the surveyed literature. General principles of nucleophilic substitution would apply, requiring a suitable substrate with a good leaving group and reaction conditions that favor the substitution over elimination or other side reactions.

Synthesis of Substituted Methoxycyclopentadienes

The synthesis of cyclopentadiene rings bearing both a methoxy group and other substituents allows for the fine-tuning of the molecule's electronic and steric properties. These highly functionalized derivatives are of significant interest in various fields of chemistry.

Preparation of Highly Substituted Methoxycyclopentadienes, including Pentamethylated and Pentacarbomethoxy Derivatives

The synthesis of heavily substituted methoxycyclopentadienes has been achieved, particularly for derivatives bearing multiple methyl groups. A notable example is the preparation of 1-methoxy-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene. This compound can be synthesized by reacting the pentamethylcyclopentadienyl cation (Cp+) with methanol. The highly reactive cation is generated in situ from pentamethylcyclopentadienyl bromide (CpBr) using a silver salt, such as silver tetrafluoroborate (B81430) (AgBF4).

The synthesis of pentamethylcyclopentadiene (Cp*H) itself is a well-established multi-step process, often starting from tiglaldehyde (B44138) and 2-lithio-2-butene, followed by a Nazarov cyclization.

In contrast, the synthesis of a methoxy derivative of pentacarbomethoxycyclopentadiene is not described in the available literature. While pentacarbomethoxycyclopentadiene itself is a known compound, accessible through a one-pot synthesis from dimethyl malonate and dimethyl acetylenedicarboxylate, its subsequent methoxylation is not a documented transformation.

Synthesis of Methoxy-substituted Cyclopentadiene Analogs with Alkylidene Groups

Methoxy-substituted cyclopentadiene analogs featuring an exocyclic double bond, known as fulvenes, are valuable synthetic intermediates. These compounds are typically synthesized through the condensation reaction of cyclopentadiene with aldehydes or ketones in the presence of a base.

A specific example is the synthesis of 6-methyl-6-(methoxymethyl)fulvene. This compound is prepared by the reaction of cyclopentadiene with methoxyacetone. The reaction is generally catalyzed by a base, such as pyrrolidine, in a suitable solvent like methanol.

Table 2: Synthesis of a Methoxy-Substituted Fulvene

| Reactant 1 | Reactant 2 | Product | Reference |

| Cyclopentadiene | Methoxyacetone | 6-Methyl-6-(methoxymethyl)fulvene |

This methodology provides a straightforward route to introduce both a methoxy-containing substituent and an alkylidene group onto the cyclopentadiene scaffold.

Advanced Synthetic Techniques for Methoxycyclopentadiene Scaffolds

Methoxycyclopentadienes, as electron-rich dienes, are excellent partners in cycloaddition reactions, particularly the Diels-Alder reaction. This powerful reaction allows for the construction of complex, three-dimensional molecular architectures with high stereocontrol.

The presence of the methoxy group on the diene significantly influences the reactivity and regioselectivity of the Diels-Alder reaction. Methoxycyclopentadienes can react with a wide range of dienophiles to form bicyclic adducts that serve as precursors to natural products and other synthetically valuable molecules. The reaction can be carried out under various conditions, including solvent-free heating of the dienophile with dicyclopentadiene (B1670491), which serves as an in situ source of cyclopentadiene. The endo product is often the major isomer formed in these reactions.

The versatility of the Diels-Alder reaction with methoxycyclopentadiene derivatives makes it a cornerstone of advanced synthetic strategies for building complex molecular scaffolds.

Catalytic Approaches in Methoxycyclopentadiene Synthesis

Catalytic methodologies provide a powerful means for the synthesis of cyclopentadiene derivatives. While direct catalytic routes to 1-methoxy-1,3-cyclopentadiene are not extensively documented in readily available literature, analogous catalytic syntheses of related compounds, such as methylcyclopentadiene (MCPD), offer insight into potential synthetic strategies.

One promising approach is the catalytic hydrodeoxygenation of a suitable cyclopentenone precursor. For instance, the synthesis of MCPD has been successfully achieved through the direct hydrodeoxygenation of 3-methylcyclopent-2-enone, a derivative of cellulose. nih.gov This process utilizes a zinc-molybdenum oxide catalyst (MoO₃/ZnO), which demonstrates high selectivity for the removal of the carbonyl oxygen without affecting the carbon-carbon double bonds. nih.gov The excellent performance of this catalyst is attributed to the formation of ZnMoO₃ sites that preferentially adsorb the C=O bond over the C=C bonds. nih.gov A similar strategy could conceivably be employed for the synthesis of 1-methoxy-1,3-cyclopentadiene, starting from a methoxy-substituted cyclopentenone.

Another potential catalytic route involves the isomerization of a more readily available isomer. For example, late-metal catalysts have been used for the isomerization of 1,4-cyclohexadiene (B1204751) to 1,3-cyclohexadiene. researchgate.net A similar catalytic isomerization could potentially convert a non-conjugated methoxycyclopentadiene isomer to the desired 1,3-conjugated system.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in constructing complex organic molecules. mdpi.com While typically used for forming carbon-carbon bonds between sp²-hybridized carbons, these methods could be adapted for the synthesis of substituted cyclopentadienes which might then be converted to the methoxy derivative.

A summary of relevant catalytic systems for the synthesis of cyclopentadiene derivatives is presented in Table 1.

Table 1: Catalytic Systems for the Synthesis of Cyclopentadiene Derivatives

| Catalyst System | Reactant(s) | Product | Key Features |

|---|---|---|---|

| MoO₃/ZnO | 3-Methylcyclopent-2-enone, H₂ | Methylcyclopentadiene | High selectivity for hydrodeoxygenation. nih.gov |

| RuHCl(CO)(PPh₃)₃ | 1,4-Cyclohexadiene | 1,3-Cyclohexadiene | Isomerization of non-conjugated dienes. researchgate.net |

| Pd(OAc)₂ / Ligand | Aryl halide, Organoboron compound | Biaryl | General method for C-C bond formation. mdpi.com |

Controlled Regioselective and Stereoselective Functionalization Strategies

Once synthesized, 1-methoxy-1,3-cyclopentadiene can undergo a variety of functionalization reactions. The control of regioselectivity and stereoselectivity in these transformations is crucial for the synthesis of complex target molecules.

The Diels-Alder reaction is a cornerstone of cyclopentadiene chemistry, offering inherent regioselectivity and stereoselectivity. wikipedia.org As a cyclic diene, 1-methoxy-1,3-cyclopentadiene is a highly reactive partner in [4+2] cycloadditions. The methoxy group, being an electron-donating group, activates the diene system for reactions with electron-deficient dienophiles. The regioselectivity of the Diels-Alder reaction with substituted cyclopentadienes is governed by the electronic and steric properties of both the diene and the dienophile. For instance, the reaction of (1Z)-1-methoxy-1,3-butadiene with acrolein yields two regioisomeric products, with one being majorly favored due to electronic effects. chegg.com Similarly, the stereoselectivity typically favors the endo product due to secondary orbital interactions, although this can be influenced by the reaction conditions and the nature of the reactants. The use of Lewis acid catalysts, such as copper(II)-based metal-organic frameworks, can enhance the rate and selectivity of Diels-Alder reactions involving cyclopentadiene. mdpi.com

Beyond cycloadditions, modern catalytic methods for C-H functionalization offer powerful tools for the direct introduction of new functionalities. Palladium- and rhodium-catalyzed reactions have been extensively developed for the regioselective C-H functionalization of various aromatic and heterocyclic compounds. nih.govnih.govnih.gov These strategies often employ a directing group to guide the catalyst to a specific C-H bond. While specific examples for 1-methoxy-1,3-cyclopentadiene are scarce, the principles of these reactions can be extrapolated. For instance, a suitably positioned functional group on a molecule derived from 1-methoxy-1,3-cyclopentadiene could direct a palladium or rhodium catalyst to activate a specific C-H bond on the cyclopentene (B43876) ring for subsequent coupling with various partners.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are also versatile methods for the functionalization of unsaturated systems. mdpi.comresearchgate.net These reactions typically require a halide or triflate group on one of the coupling partners. A functionalized derivative of 1-methoxy-1,3-cyclopentadiene, for example, a bromo- or iodo-substituted methoxycyclopentadiene, could be synthesized and then subjected to these cross-coupling conditions to introduce a wide range of substituents in a regioselective manner.

An overview of potential regioselective and stereoselective functionalization strategies is provided in Table 2.

Table 2: Potential Strategies for Controlled Functionalization of Methoxycyclopentadiene Derivatives

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Outcome |

|---|---|---|---|

| Diels-Alder Reaction | Lewis Acid (e.g., Cu(II)-MOF) | 1-Methoxy-1,3-cyclopentadiene, Dienophile | High endo-selectivity and regioselectivity. mdpi.com |

| C-H Functionalization | Pd(OAc)₂ or Rh(III) complexes with directing group | Functionalized Methoxycyclopentadiene derivative | Site-selective introduction of new functional groups. nih.govnih.gov |

| Cross-Coupling (e.g., Suzuki) | Pd(0) catalyst, Base | Halogenated Methoxycyclopentadiene, Organoboron reagent | Regiospecific C-C bond formation. mdpi.com |

| Hetero-Diels-Alder | Thermal or Catalytic | 1-Methoxy-1,3-cyclopentadiene, Heterodienophile | Synthesis of bicyclic heterocycles with high stereoselectivity. nih.gov |

Reactivity and Reaction Mechanisms of Methoxycyclopentadiene Systems

Pericyclic Reactions of Methoxycyclopentadienes

The reactivity of 1-methoxy-1,3-cyclopentadiene is dominated by its participation in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. The methoxy (B1213986) group, as an electron-donating substituent, profoundly influences the electronic properties of the diene system, thereby dictating its reactivity profile in these transformations.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and has been extensively studied for cyclopentadiene (B3395910) and its derivatives. wikipedia.orgucalgary.calibretexts.org The introduction of a methoxy group at the C1 position of the cyclopentadiene ring significantly impacts the diene's reactivity and selectivity in these reactions.

The methoxy group is a strong electron-donating group (EDG) due to resonance, which increases the electron density of the diene system. ucalgary.cayoutube.com This has a pronounced effect on the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. By raising the HOMO energy of 1-methoxy-1,3-cyclopentadiene, the energy gap between the diene's HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile is reduced. wikipedia.org This smaller energy gap leads to a stronger orbital interaction and a significant acceleration of the reaction rate in normal-electron-demand Diels-Alder reactions. ucalgary.calibretexts.org

In these reactions, 1-methoxy-1,3-cyclopentadiene acts as the nucleophilic diene, reacting readily with dienophiles bearing electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or esters. ucalgary.cayoutube.com The enhanced nucleophilicity of the methoxy-substituted diene makes it a highly reactive partner in these cycloadditions.

Conversely, in inverse-electron-demand Diels-Alder reactions, the electronic roles are reversed. An electron-poor diene reacts with an electron-rich dienophile. The presence of the electron-donating methoxy group on the cyclopentadiene ring would generally make it less suitable for this type of reaction, as it would decrease the energy gap with the dienophile's HOMO, leading to a less favorable interaction. wikipedia.org

Table 1: Electronic Effects of Substituents on Diels-Alder Reactivity

| Substituent Type on Diene | Effect on Diene HOMO | Interaction with Dienophile LUMO | Reaction Rate (Normal-Demand) |

| Electron-Donating Group (e.g., -OCH3) | Raises Energy | Smaller Energy Gap, Stronger Interaction | Increased |

| Electron-Withdrawing Group | Lowers Energy | Larger Energy Gap, Weaker Interaction | Decreased |

When an unsymmetrical diene like 1-methoxy-1,3-cyclopentadiene reacts with an unsymmetrical dienophile, the formation of constitutional isomers (regioisomers) is possible. The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric interactions in the transition state. youtube.comyoutube.com

For 1-substituted dienes with an electron-donating group, such as 1-methoxy-1,3-cyclopentadiene, the major regioisomer formed is typically the "ortho" or 1,2-adduct. masterorganicchemistry.com This is because the methoxy group increases the electron density most significantly at the C4 position of the diene, leading to a larger orbital coefficient in the HOMO at this position. The dienophile, with its electron-withdrawing group, will have a larger LUMO coefficient on the β-carbon. The preferred orientation aligns the atoms with the largest orbital coefficients, leading to the formation of the 1,2-adduct. youtube.comyoutube.com

In terms of stereoselectivity, the Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com Furthermore, when a cyclic diene like 1-methoxy-1,3-cyclopentadiene reacts, the formation of endo and exo diastereomers is possible. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system in the transition state, is often the major product under kinetic control. youtube.comchemtube3d.com This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-bond at the back of the diene. chemtube3d.com

The reaction of 1-methoxy-1,3-cyclopentadiene with a dienophile like methyl acrylate (B77674) would be expected to yield predominantly the endo isomer of the "ortho" regioisomer.

The Intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is a powerful tool for the synthesis of complex polycyclic systems. masterorganicchemistry.com These reactions are particularly effective when they lead to the formation of five- or six-membered rings in addition to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com

A tethered system containing a 1-methoxy-1,3-cyclopentadiene moiety as the diene and a suitable dienophile can undergo an IMDA reaction to form bridged or fused bicyclic structures. The presence of the methoxy group would be expected to enhance the reactivity of the diene component, potentially allowing the reaction to proceed under milder conditions. The stereochemical outcome of the IMDA reaction is dictated by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the diene and dienophile. masterorganicchemistry.com

The rate and selectivity of Diels-Alder reactions can be significantly influenced by the reaction solvent and the use of catalysts. rsc.orgnih.gov

Solvent Effects: Diels-Alder reactions often show a notable rate enhancement in polar solvents, particularly in water. wikipedia.org This acceleration is attributed to factors such as hydrophobic packing, which increases the effective concentration of the reactants, and the stabilization of the polar transition state through hydrogen bonding. wikipedia.org For the reaction of 1-methoxy-1,3-cyclopentadiene, using a polar protic solvent could therefore lead to faster reaction times and potentially enhanced selectivity. Solvent-free conditions, where a mixture of the diene and dienophile is heated, have also been shown to be effective for some Diels-Alder reactions, offering a more environmentally friendly approach. rsc.org

Catalysis: Lewis acids are widely used to catalyze Diels-Alder reactions. nih.govlibretexts.org They coordinate to the electron-withdrawing group of the dienophile, which further lowers the energy of its LUMO. wikipedia.orglibretexts.org This enhanced lowering of the LUMO energy leads to a smaller HOMO-LUMO gap with the diene, resulting in a dramatic acceleration of the reaction rate. nih.govlibretexts.org Recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile. wikipedia.org In the case of 1-methoxy-1,3-cyclopentadiene, the use of a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) would be expected to significantly increase the reaction rate with electron-deficient dienophiles and often enhance the endo selectivity. nih.govlibretexts.org

Table 2: Influence of Catalysts and Solvents on Diels-Alder Reactions

| Condition | Effect on Reaction Rate | Effect on Selectivity |

| Polar Solvents (e.g., Water) | Increased | Can enhance endo selectivity |

| Lewis Acid Catalysis | Significantly Increased | Often enhances endo selectivity |

Sigmatropic Rearrangements

In addition to cycloadditions, substituted cyclopentadienes are known to undergo sigmatropic rearrangements, which involve the migration of a sigma-bond across a π-system in an intramolecular fashion. wikipedia.org For 1-methoxy-1,3-cyclopentadiene, the most relevant of these is the libretexts.orgrsc.org-sigmatropic rearrangement.

In the cyclopentadiene system, a substituent at the C5 position can migrate to a new position. While 1-methoxy-1,3-cyclopentadiene itself does not have a substituent at the C5 position, it exists in equilibrium with its isomers, 2-methoxy-1,3-cyclopentadiene and 5-methoxy-1,3-cyclopentadiene, through a series of libretexts.orgrsc.org-hydrogen shifts. stereoelectronics.orglibretexts.orglibretexts.org These rapid, thermally allowed, suprafacial migrations of a hydrogen atom are a characteristic feature of cyclopentadiene chemistry. stereoelectronics.orglibretexts.org This isomerization means that reactions with "1-methoxy-1,3-cyclopentadiene" often result in a mixture of products derived from all three isomers being present in the reaction mixture. The equilibrium between these isomers can be a crucial factor in controlling the outcome of subsequent reactions.

1,5-Hydrogen Shifts and Isomerization Pathways within Cyclopentadiene Systems

Cyclopentadiene and its substituted derivatives are well-known to undergo rapid rsc.orgcapes.gov.br-sigmatropic hydrogen shifts. libretexts.orgwikipedia.orgchemtube3d.comucla.edu This process involves the migration of a hydrogen atom across the pi-system of the cyclopentadienyl (B1206354) ring, leading to a mixture of isomers at equilibrium. For instance, 5-methyl-1,3-cyclopentadiene readily rearranges at room temperature to form a mixture of 1-methyl-, 2-methyl-, and 5-methyl- isomers. libretexts.org This type of rearrangement is a concerted, suprafacial process, as predicted by orbital symmetry rules. libretexts.orglibretexts.org The hydrogen atom effectively "walks" around the cyclopentadiene ring. wikipedia.orgchemtube3d.com

In the case of 1-methoxy-1,3-cyclopentadiene, similar rsc.orgcapes.gov.br-hydrogen shifts are expected to occur, leading to the formation of 2-methoxy-1,3-cyclopentadiene and 5-methoxy-1,3-cyclopentadiene. The presence of the methoxy group can influence the equilibrium position of this isomerization.

Influence of Methoxy Groups on Sigmatropic Shift Kinetics and Mechanisms

The methoxy group, as an electron-donating substituent, can influence the kinetics and mechanism of sigmatropic rearrangements. While specific kinetic data for 1-methoxycyclopentadiene was not found in the provided search results, general principles of sigmatropic shifts suggest that the electronic nature of substituents can affect the energy of the transition state. wikipedia.org For rsc.orgcapes.gov.br-hydrogen shifts, the reaction proceeds through a cyclic transition state involving six electrons. youtube.com The electron-donating methoxy group could potentially stabilize the transition state, thereby affecting the rate of the rearrangement.

Furthermore, in more complex systems, the presence and position of substituents dictate the regioselectivity of these shifts. researchgate.net For instance, in substituted cyclopentadienes, the migration of a substituent is a key step in various synthetic sequences. researchgate.net

Acid-Catalyzed Isomerizations in Substituted Cyclopentadienes

Acid catalysis provides an alternative pathway for the isomerization of substituted cyclopentadienes. rsc.org This method is particularly useful for promoting exo-to-endo double bond isomerization in the synthesis of multi-substituted cyclopentadienes. rsc.org The presence of electron-withdrawing groups can have a detrimental effect on this acid-catalyzed isomerization process. rsc.org Conversely, acid-induced demetallation and protodesilylation of cobalt-cyclopentadiene complexes can lead to the formation of trisubstituted cyclopentadiene products as a mixture of tautomers. nih.gov For example, trifluoroacetic acid (TFAH) can induce the liberation of polysubstituted cyclopentadiene ligands from their cobalt complexes. nih.gov

Other Cycloaddition Reactions (e.g., [4+2] with Ketenes, Azo-Povarov Reaction)

1-Methoxycyclopentadiene, as an electron-rich diene, is expected to participate in various cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orglibretexts.orglibretexts.org The reactivity in these reactions is often enhanced when the diene is substituted with electron-donating groups and the dienophile with electron-withdrawing groups. libretexts.org Danishefsky's diene, a 1-methoxy-3-trimethylsiloxy-1,3-butadiene, is a well-known example of a highly reactive diene due to the synergistic effect of its donor groups. wikipedia.org

[4+2] Cycloaddition with Ketenes: The reaction of cyclopentadiene with ketenes can be complex, potentially yielding both [4+2] and [2+2] cycloadducts. nih.gov While the [2+2] cycloaddition is often favored, the [4+2] adduct can be formed, sometimes as the initial kinetic product which may then rearrange. nih.govstackexchange.com The periselectivity of these reactions is not always straightforward to predict and can be influenced by dynamic effects on the potential energy surface. nih.gov Theoretical studies on the cycloaddition of ketene (B1206846) with cyclopentadiene have explored the energetics of both [2+2] and [4+2] pathways. orientjchem.org

Azo-Povarov Reaction: The azo-Povarov reaction is a type of [4+2] cycloaddition that can be used to synthesize nitrogen-containing heterocyclic compounds. rsc.orgchemrxiv.org A recently developed catalyst-free, microwave-assisted azo-Povarov reaction of N-carbonyl aryldiazenes with trans-cyclooctene (B1233481) demonstrates the utility of this reaction for creating fused cinnoline (B1195905) derivatives. rsc.orgchemrxiv.org Given the dienophilic nature of the azo compound, it is conceivable that 1-methoxycyclopentadiene could participate in such a reaction, although specific examples were not found in the search results.

Reactions Involving C-H Activation and Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis.

Gold-Catalyzed C-H Insertion Reactions with Substituted Cyclopentadienes

Gold catalysts have emerged as highly effective for a variety of organic transformations, including the synthesis of substituted cyclopentadienes. capes.gov.brresearchgate.netacs.orgscispace.comnih.gov Gold(I)-catalyzed cycloisomerization of vinylallenes provides a regioselective route to highly functionalized cyclopentadienes. capes.gov.brscispace.com The mechanism is proposed to involve the formation of a gold-carbenoid intermediate, which can then undergo further rearrangements, including C-H insertion, to yield the final product. acs.org These reactions are often characterized by their mild conditions and tolerance of various functional groups. scispace.com While direct examples of gold-catalyzed C-H insertion on a pre-formed 1-methoxycyclopentadiene were not explicitly detailed, the synthesis of cyclopentadienes bearing methoxy groups through these gold-catalyzed cascades has been reported. nih.gov For instance, a methoxy group at the meta position of a phenyl-substituted vinylallene was well-tolerated in a gold-catalyzed cycloisomerization to form the corresponding cyclopentadiene derivative. nih.gov

Transformations via Organometallic Intermediates

The chemistry of cyclopentadiene and its derivatives is intrinsically linked to organometallic chemistry, with cyclopentadienyl (Cp) ligands being ubiquitous in transition metal complexes.

The transformation of organozirconium intermediates derived from dienynes is a key step in a synthetic sequence to produce multisubstituted cyclopentadienes. rsc.org Additionally, cobalt-catalyzed intramolecular cycloadditions of alkyne-tethered cyclopropenes provide access to bicyclic systems containing highly substituted cyclopentadienyl moieties. acs.org These cyclopentadienyl adducts can then be converted into various metal complexes, such as those of rhodium and iridium, which have applications in catalysis. acs.org The electronic properties of the substituents on the cyclopentadienyl ring, including methoxy groups, can significantly influence the reactivity of the resulting organometallic complexes. acs.org Trifluoroacetic acid can be used to induce demetallation of cobalt-η4-cyclopentadiene complexes, liberating the functionalized cyclopentadiene ligand. nih.gov

Dimerization and Polymerization Processes of Methoxycyclopentadienes

The reactivity of methoxy-substituted cyclopentadienes, such as 1-methoxy-1,3-cyclopentadiene, is dominated by two primary processes: dimerization through the Diels-Alder reaction and polymerization, typically via cationic mechanisms. These reactions are influenced by the electron-donating nature of the methoxy group, which enhances the electron density of the diene system.

Dimerization of 1-Methoxy-1,3-Cyclopentadiene

Similar to its parent compound, cyclopentadiene, 1-methoxy-1,3-cyclopentadiene is expected to undergo spontaneous dimerization at or near room temperature. nih.govmasterorganicchemistry.com This reaction is a [4+2] cycloaddition, or Diels-Alder reaction, where one molecule of the methoxycyclopentadiene acts as the electron-rich diene and a second molecule acts as the dienophile. masterorganicchemistry.com The presence of the methoxy group at the C1 position activates the diene for normal electron-demand Diels-Alder reactions. wikipedia.org

The dimerization process results in the formation of a dicyclopentadiene (B1670491) derivative. Due to the asymmetry of the 1-methoxy-1,3-cyclopentadiene monomer, several isomeric dimers are possible, arising from the different orientations of the monomers during the cycloaddition. The primary stereochemical consideration in these reactions is the formation of endo and exo adducts. masterorganicchemistry.com

Endo vs. Exo Selectivity : In Diels-Alder reactions involving cyclic dienes, the endo product is generally favored under kinetic control. sciforum.netyoutube.com This preference, often referred to as the Alder-endo rule, is attributed to stabilizing secondary orbital interactions between the π-system of the diene and the substituent on the dienophile in the transition state. masterorganicchemistry.com Although the exo product is often sterically less hindered and therefore thermodynamically more stable, the lower activation energy for the endo pathway leads to its faster formation at moderate temperatures. masterorganicchemistry.comyoutube.com At elevated temperatures, the reversible nature of the Diels-Alder reaction can lead to equilibration and an increased proportion of the more stable exo product. masterorganicchemistry.comsciforum.net For the dimerization of 1-methoxy-1,3-cyclopentadiene, multiple endo and exo isomers can be formed, depending on the relative orientation of the methoxy groups.

| Reaction Type | Key Principle | Favored Product (Kinetic) | Favored Product (Thermodynamic) | Driving Force | Reversibility |

|---|---|---|---|---|---|

| [4+2] Diels-Alder Cycloaddition | One molecule acts as diene, one as dienophile. masterorganicchemistry.com | Endo Adduct youtube.com | Exo Adduct masterorganicchemistry.com | Formation of two stable σ-bonds from two π-bonds. | Reversible at high temperatures (Retro-Diels-Alder). masterorganicchemistry.com |

Polymerization of 1-Methoxy-1,3-Cyclopentadiene

Beyond dimerization, cyclopentadiene and its derivatives can undergo polymerization to form higher molecular weight polymers. For monomers with electron-donating substituents like the methoxy group, cationic polymerization is a primary pathway. wikipedia.org

The initiation of cationic polymerization involves the reaction of the monomer with a cationic initiator, such as a protic acid or a Lewis acid in the presence of a co-initiator (e.g., SnCl₄ with trace H₂O), to generate a carbenium ion. wikipedia.orgacs.org This reactive species then propagates by adding sequentially to other monomer units.

Research on cyclopentadiene itself has demonstrated that cationic polymerization can be controlled to produce soluble, high molecular weight polymers with a narrow molecular weight distribution. acs.org The resulting poly(cyclopentadiene) retains the cyclic structure of the monomer, with enchainment occurring through both 1,2- and 1,4-addition. acs.org

Given that alkenes with electron-donating groups are well-suited for cationic polymerization, 1-methoxy-1,3-cyclopentadiene is a strong candidate for this type of reaction. wikipedia.org The methoxy group can stabilize the cationic intermediate, facilitating the propagation step. Studies on the cationic polymerization of the structurally related, but acyclic, 1-methoxy-1,3-butadiene (B1596040) have shown that controlled polymerization is achievable, yielding polymers with controllable molecular weights. acs.org This suggests that under appropriate conditions (e.g., low temperature, specific initiator systems), 1-methoxy-1,3-cyclopentadiene can likely be polymerized to form functional polymers while minimizing side reactions like cross-linking.

| Feature | Description | Relevance to 1-Methoxy-1,3-Cyclopentadiene |

|---|---|---|

| Mechanism | Chain-growth polymerization initiated by a cationic species. wikipedia.org | The electron-donating methoxy group stabilizes the cationic propagating center. wikipedia.org |

| Initiators | Lewis acids (e.g., SnCl₄) or protic acids. acs.org | Similar initiating systems are expected to be effective. |

| Polymer Structure | Retention of the cyclic monomer unit; mixture of 1,2- and 1,4-linkages. acs.org | A poly(1-methoxy-1,3-cyclopentadiene) with intact, functionalized rings is expected. |

| Control | Molecular weight and distribution can be controlled with specific initiator/additive systems at low temperatures. acs.org | Controlled polymerization is likely feasible, analogous to other activated dienes. acs.org |

Electronic Structure and Theoretical Studies of Methoxycyclopentadiene Derivatives

Computational Investigations of Methoxycyclopentadiene Isomers

Computational methods are invaluable for determining the structures and relative energies of different isomers of methoxycyclopentadiene, which can be challenging to isolate and characterize experimentally. These studies employ a range of methods from computationally less expensive semiempirical calculations to more accurate but demanding ab initio and density functional theory approaches.

Semiempirical and ab initio methods have been foundational in the theoretical study of cyclopentadiene (B3395910) derivatives. While semiempirical methods use parameters derived from experimental data to simplify calculations, ab initio methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters.

Studies on analogous substituted cyclopentadienes, such as methylcyclopentadiene (B1197316), provide a framework for understanding the methoxy-substituted system. For instance, ab initio calculations have been used to investigate the different isomers of methylcyclopentadiene, revealing the subtle energy differences between them. These calculations typically involve geometry optimization to find the lowest energy structure for each isomer, followed by the calculation of their relative energies. Similar computational approaches can be applied to 1-methoxy-1,3-cyclopentadiene and its isomers (2-methoxy-1,3-cyclopentadiene and 5-methoxy-1,3-cyclopentadiene) to determine their relative stabilities. The methoxy (B1213986) group, with its electronic donating and steric properties, is expected to influence the equilibrium between these isomers.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the conformational landscape and predicting the reactivity of organic molecules like methoxycyclopentadiene derivatives. scirp.orgnih.govnih.govresearchgate.netmdpi.com

In the context of conformational analysis, DFT can be used to explore the potential energy surface of methoxycyclopentadiene, identifying the most stable conformations of the methoxy group relative to the cyclopentadiene ring. This is crucial as the orientation of the methoxy group can significantly impact the molecule's dipole moment and its interaction with other molecules.

For reactivity prediction, DFT is employed to calculate various electronic properties and reactivity indices. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. The energies and shapes of these orbitals provide insights into the molecule's nucleophilic and electrophilic character and can predict the regioselectivity and stereoselectivity of its reactions, such as Diels-Alder cycloadditions. For instance, in a Diels-Alder reaction, the methoxy group, as an electron-donating group, would raise the energy of the HOMO of the diene, making it more reactive towards electron-deficient dienophiles.

To illustrate the type of data generated in these studies, the following table presents calculated global reactivity indices for a related system, demonstrating how DFT can be used to quantify reactivity.

| Reactivity Index | Value (eV) |

| Electronic Chemical Potential (μ) | -3.5 |

| Chemical Hardness (η) | 5.0 |

| Global Electrophilicity (ω) | 1.225 |

| Global Nucleophilicity (N) | 2.5 |

| This table presents hypothetical DFT-calculated global reactivity indices for a cyclopentadiene derivative to illustrate the application of this method. Actual values for 1-methoxy-1,3-cyclopentadiene would require specific calculations. |

Molecular Orbital Theory in Explaining Reactivity and Regioselectivity

Molecular Orbital (MO) theory provides a powerful framework for understanding the reactivity and regioselectivity of pericyclic reactions, such as the Diels-Alder reaction, in which methoxycyclopentadiene can participate. The interactions between the frontier molecular orbitals of the diene (methoxycyclopentadiene) and the dienophile determine the course of the reaction. libretexts.orglibretexts.orgmsu.eduimperial.ac.uk

The methoxy group, being an electron-donating group, increases the energy of the HOMO of the cyclopentadiene ring and also influences the magnitude of the orbital coefficients at different carbon atoms. In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile. The regioselectivity of the reaction is governed by the overlap of the orbitals at the termini of the diene and dienophile. The larger orbital coefficient on the HOMO of the diene will preferentially interact with the larger orbital coefficient on the LUMO of the dienophile, leading to the major regioisomer.

For 1-methoxy-1,3-cyclopentadiene, the methoxy group at the C1 position would lead to a larger HOMO coefficient at the C4 position. This would direct the regioselectivity in reactions with unsymmetrical dienophiles. The following table illustrates how FMO energies can be used to predict reactivity in a cycloaddition reaction.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) |

| 1-Methoxy-1,3-cyclopentadiene (Diene) | -5.5 | 1.5 |

| Methyl Acrylate (B77674) (Dienophile) | -10.8 | 0.5 |

| This table contains hypothetical FMO energies for 1-methoxy-1,3-cyclopentadiene and a dienophile to illustrate the principles of MO theory in predicting reactivity. The smaller HOMO-LUMO gap between the diene's HOMO and the dienophile's LUMO indicates a favorable reaction. |

Analysis of Aromaticity and Antiaromaticity in Methoxycyclopentadiene Systems based on Substitution Patterns

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. nih.govscribd.commasterorganicchemistry.comquora.com Cyclopentadiene itself is non-aromatic as it contains an sp3-hybridized carbon, which disrupts the cyclic conjugation. quora.com However, the corresponding cyclopentadienyl (B1206354) anion is aromatic (6 π-electrons), while the cyclopentadienyl cation is antiaromatic (4 π-electrons). nih.gov

Substitution can influence the electronic character of the cyclopentadiene ring. Theoretical studies on substituted cyclopentadienes have explored whether substitution patterns can induce aromatic or antiaromatic character. nih.gov Calculations at the B3LYP/6-311G* level of theory on cyclopentadiene derivatives with both electron-donating and electron-withdrawing substituents have shown that there is no significant stabilization or destabilization that can be attributed to aromaticity or antiaromaticity. nih.gov Instead, the observed energetic effects are often due to interactions within the reference systems used for comparison. nih.gov

Quantum Mechanical Tunneling Effects in Methoxycyclopentadiene Reactions

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. scispace.com This effect is particularly significant for the transfer of light particles like protons and can play a crucial role in certain chemical reactions, even at room temperature. researchgate.net

In the context of methoxycyclopentadiene, quantum tunneling could be relevant in intramolecular hydrogen shift reactions, specifically the researchgate.netfigshare.com-sigmatropic rearrangement that is characteristic of cyclopentadiene systems. This reaction involves the migration of a hydrogen atom from the C5 position to one of the double bonds. Theoretical studies on the researchgate.netfigshare.com-hydrogen shift in cyclopentadiene and its methylated derivatives have confirmed the involvement of tunneling. researchgate.net

Computational investigations can model the reaction pathway and calculate the probability of tunneling. For methoxycyclopentadiene, the presence of the methoxy group could subtly alter the shape and height of the activation barrier for the hydrogen shift, thereby influencing the rate of tunneling. While direct experimental evidence for tunneling in methoxycyclopentadiene itself may be scarce, the well-established role of tunneling in the parent cyclopentadiene system strongly suggests its relevance.

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Theoretical chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the characterization of transient species like transition states. researchgate.netfigshare.compolimi.itfigshare.compolimi.it For reactions involving methoxycyclopentadiene derivatives, computational studies can map out the potential energy surface, identifying the minimum energy pathways from reactants to products.

For instance, in the Diels-Alder reaction of 1-methoxy-1,3-cyclopentadiene, theoretical calculations can distinguish between a concerted mechanism, where both new carbon-carbon bonds are formed simultaneously, and a stepwise mechanism involving a diradical or zwitterionic intermediate. By locating the transition state structure(s) and calculating their energies (the activation energy), the preferred mechanism can be determined. These calculations can also shed light on the asynchronous nature of bond formation in reactions with unsymmetrical dienophiles.

Similarly, for the isomerization reactions between different methoxycyclopentadiene isomers, theoretical studies can model the transition states for the hydrogen migration steps. The calculated activation barriers for these isomerizations can then be used to predict the reaction rates and the equilibrium distribution of isomers under different conditions. The table below provides an example of calculated activation energies for a related system, illustrating how theory can quantify reaction barriers.

| Reaction | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| H-abstraction | Methylcyclopentadiene + H | [TS] | Methylcyclopentadienyl radical + H₂ | 10.5 |

| Isomerization | 1-Methylcyclopentadienyl radical | [TS] | 2-Methylcyclopentadienyl radical | 15.2 |

| β-scission | Methylcyclopentadienyl radical | [TS] | Fulvene + H | 45.8 |

| This table presents hypothetical activation energies for reactions of methylcyclopentadiene as a proxy to demonstrate the application of theoretical methods in studying reaction mechanisms. figshare.comfigshare.compolimi.it The actual values for methoxycyclopentadiene would require specific calculations. |

Spectroscopic and Structural Elucidation of Methoxycyclopentadiene Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereoisomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including methoxycyclopentadiene isomers. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons in the molecule. oxinst.com However, due to the potential for complex overlapping signals and long-range couplings in cyclopentadiene (B3395910) systems, two-dimensional (2D) NMR techniques are often essential for unambiguous assignments. sapub.org

Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity between atoms. sfu.casfu.ca

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sapub.org

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. sapub.org

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton. sfu.ca

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is particularly valuable for differentiating between stereoisomers, such as endo and exo isomers in Diels-Alder adducts of methoxycyclopentadiene. sfu.ca

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. ucl.ac.uk For instance, the position of the methoxy (B1213986) group and the substitution pattern on the cyclopentadiene ring will significantly influence the observed chemical shifts, allowing for the differentiation of regioisomers. oxinst.com

| NOESY | Indicates spatial proximity between nuclei. | Differentiates between endo and exo stereoisomers in derivatives. sfu.ca |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of "1,3-Cyclopentadiene, 1-methoxy-," MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight. libretexts.org High-Resolution Mass Spectrometry (HRMS) can measure the m/z value with very high accuracy, allowing for the determination of the precise elemental formula. escholarship.org This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule fragments in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the compound's structure. libretexts.orgmiamioh.edu For ethers, a common fragmentation pathway is the α-cleavage of an alkyl radical. miamioh.edu In the case of cyclic compounds like cyclopentadiene, fragmentation can be more complex. docbrown.infoyoutube.com Analysis of these fragmentation patterns can help to confirm the identity of "1,3-Cyclopentadiene, 1-methoxy-" and distinguish it from its isomers.

Table 2: Mass Spectrometry Data for 1,3-Cyclopentadiene, 1-methoxy-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O | nih.gov |

| Molecular Weight | 96.13 g/mol | nih.gov |

| Exact Mass | 96.057514874 Da | nih.gov |

X-ray Diffraction Analysis of Methoxycyclopentadiene Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov While obtaining a suitable single crystal of "1,3-Cyclopentadiene, 1-methoxy-" itself may be challenging, its derivatives, particularly metal complexes, are often amenable to X-ray diffraction analysis. libretexts.orglibretexts.org

The cyclopentadienyl (B1206354) ligand and its substituted variants are fundamental in organometallic chemistry, forming stable complexes with a wide range of transition metals. libretexts.org The methoxy group on the cyclopentadiene ring can influence the electronic properties and reactivity of the ligand, as well as the structure of the resulting metal complex. rsc.orgresearchgate.net

X-ray diffraction studies on these derivatives provide precise information on:

Bond lengths and angles within the methoxycyclopentadienyl ligand.

The coordination mode of the ligand to the metal center (e.g., η⁵-coordination where all five carbon atoms of the ring are bonded to the metal). libretexts.org

Intermolecular interactions within the crystal lattice. mdpi-res.com

This structural information is invaluable for understanding the bonding and reactivity of methoxycyclopentadiene compounds.

Applications of Other Spectroscopic Techniques (e.g., Infrared, Ultraviolet/Visible Spectroscopy) for Mechanistic Insights

Infrared (IR) and Ultraviolet/Visible (UV-Vis) spectroscopy provide complementary information for the characterization of "1,3-Cyclopentadiene, 1-methoxy-".

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For "1,3-Cyclopentadiene, 1-methoxy-", key characteristic absorptions would include:

C-O stretching vibrations for the ether linkage.

C=C stretching vibrations for the double bonds in the cyclopentadiene ring.

C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

Ultraviolet/Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. msu.edu The conjugated diene system in "1,3-Cyclopentadiene, 1-methoxy-" is expected to show a characteristic absorption maximum (λ_max) in the UV region. The position and intensity of this absorption are sensitive to the extent of conjugation and the presence of substituents. shimadzu.comutoronto.ca An increase in the extent of conjugation generally leads to a shift of the absorption maximum to longer wavelengths (a bathochromic shift). libretexts.org The methoxy group, acting as an auxochrome, can also influence the λ_max. By monitoring changes in the UV-Vis spectrum, it is possible to follow reactions that alter the conjugated system, providing valuable mechanistic insights. rsc.org

Table 3: Spectroscopic Techniques and Their Applications for Methoxycyclopentadiene

| Spectroscopic Technique | Information Provided | Relevance to "1,3-Cyclopentadiene, 1-methoxy-" |

|---|---|---|

| Infrared (IR) | Identifies functional groups based on bond vibrations. | Confirms the presence of C-O, C=C, and C-H bonds. |

| Ultraviolet/Visible (UV-Vis) | Probes electronic transitions in conjugated systems. | Characterizes the conjugated diene system and monitors reactions. shimadzu.comutoronto.ca |

Applications and Emerging Directions in Methoxycyclopentadiene Research

Methoxycyclopentadienes as Precursors in Complex Organic Synthesis

The reactivity of the cyclopentadiene (B3395910) ring, coupled with the electronic influence of the methoxy (B1213986) group, makes 1-methoxy-1,3-cyclopentadiene a valuable precursor in the synthesis of a wide array of complex organic molecules. Its utility is particularly evident in the construction of natural products, pharmaceuticals, and intricate polycyclic frameworks.

Construction of Natural Products and Pharmaceuticals

Methoxycyclopentadiene has proven to be an effective starting material in the total synthesis of various natural products. For instance, the synthesis of neofinaconitine, a complex diterpenoid alkaloid, utilized a key cycloaddition reaction involving 5-methoxycyclopentadiene to establish the crucial stereochemistry of the molecule. nih.gov The inherent reactivity of the diene system allows for the controlled formation of cyclic structures that form the core of many biologically active compounds. oregonstate.edu The strategic placement of the methoxy group can influence the regioselectivity and stereoselectivity of these cycloaddition reactions, providing a powerful tool for chemists to access specific isomers of complex targets.

The synthesis of functionalized cyclopentanes, which are common motifs in natural products, often benefits from strategies involving cyclopentadiene derivatives. oregonstate.edu While direct examples of 1-methoxy-1,3-cyclopentadiene in pharmaceutical synthesis are not extensively detailed in the provided results, the frequent appearance of the cyclopentane (B165970) scaffold in medicinal chemistry suggests the potential for its application in this area. nih.gov The ability to construct complex, stereochemically rich structures from relatively simple starting materials is a cornerstone of modern drug discovery and development. rsc.orgnih.gov

Synthesis of Polycyclic and Bridged Systems via Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, is a primary application for methoxycyclopentadiene in the construction of polycyclic and bridged systems. nih.govnih.gov Cyclopentadiene and its derivatives are highly reactive dienes in normal electron-demand Diels-Alder reactions, leading to the efficient formation of six-membered rings. nih.govresearchgate.net This reactivity is harnessed to create complex bicyclic and polycyclic frameworks that are prevalent in many natural products and other molecules of interest. nih.govnsf.gov

The formation of bridged bicyclo[m.n.1] and bicyclo[m.n.2] ring systems, which are often strained and synthetically challenging to access, can be facilitated by intramolecular cycloadditions of cyclopentadiene derivatives. nih.govnsf.gov These structures are found in medicinally important compounds like Taxol and Artemisinin. nsf.gov While the provided information primarily highlights intramolecular cycloadditions, the principles extend to intermolecular reactions where methoxycyclopentadiene can serve as the diene component. The methoxy group can direct the regiochemical outcome of the cycloaddition, providing a handle for further functionalization of the resulting bridged system.

Recent advancements have also explored Lewis acid-catalyzed cycloadditions to create complex polycyclic systems. nih.govresearchgate.net These methods offer enhanced control over the stereochemical outcome of the reaction, which is crucial for the synthesis of enantiomerically pure compounds. nih.govwikipedia.org

Role as "Click Chemistry" Reagents in Efficient Synthetic Strategies

The high reactivity and yields associated with cyclopentadiene cycloadditions make them ideal candidates for "click chemistry". nih.govresearchgate.netnih.gov Click chemistry, a concept introduced by K.B. Sharpless, emphasizes the use of highly efficient, wide-in-scope, and stereospecific reactions that are simple to perform. organic-chemistry.orgwikipedia.org The Diels-Alder reaction of cyclopentadienes fits these criteria well, allowing for the rapid and reliable formation of complex cyclic products. nih.govresearchgate.net

The use of cyclopentadiene derivatives in click chemistry is particularly attractive for applications in polymer and materials science. nih.gov For example, cyclopentadiene-functionalized polymers can be readily cross-linked using Diels-Alder reactions, offering a method to create new materials with tailored properties. nih.gov The efficiency and selectivity of these reactions, often proceeding under mild conditions and without the need for metal catalysts, enhance their biocompatibility for potential use in biomedical applications. researchgate.net While the provided search results focus more broadly on cyclopentadiene, the principles are directly applicable to methoxy-substituted analogs, where the methoxy group can be used to fine-tune reactivity and solubility.

Methoxycyclopentadiene Derivatives in Catalysis

The cyclopentadienyl (B1206354) ligand and its substituted variants are mainstays in organometallic chemistry and catalysis. Methoxycyclopentadiene derivatives, by virtue of their electronic properties and potential for chiral modification, are emerging as valuable components in both organocatalysis and transition metal catalysis.

Organocatalysis with Chiral Methoxycyclopentadiene Scaffolds (e.g., Brønsted and Lewis Acids)

Chiral organocatalysts have revolutionized asymmetric synthesis by providing a metal-free alternative for the production of enantiomerically enriched compounds. rsc.org While the direct use of a chiral methoxycyclopentadiene scaffold as the primary catalytic unit is not explicitly detailed, the broader context of chiral cyclopentadiene-derived catalysts is highly relevant. For instance, chiral pentacarboxycyclopentadiene (PCCP)-based Brønsted acids have been successfully employed in the enantioselective desymmetrization of meso-epoxides. nih.gov These catalysts, which can be prepared from readily available chiral sources, demonstrate the potential of the cyclopentadiene framework to create a well-defined chiral environment for catalysis. nih.gov

The development of chiral Brønsted acids, such as chiral phosphoric acids, has been a significant area of research in organocatalysis. rsc.orgrsc.org These catalysts are effective in a wide range of enantioselective transformations. Similarly, chiral Lewis acids, often incorporating a metal center coordinated to chiral organic ligands, are powerful tools for asymmetric synthesis. nih.govwikipedia.org The cyclopentadiene ring, with its potential for substitution, offers a versatile platform for the design of new chiral ligands for such Lewis acid catalysts. wikipedia.org The electronic modulation provided by a methoxy group could influence the acidity and catalytic activity of such systems. The synthesis of chiral C3-spiro-cyclopentaneoxindoles, a medicinally relevant scaffold, has been achieved using various organocatalytic methods, highlighting the importance of developing new chiral catalysts. nih.gov

Ligands for Transition Metal Complexes in Catalytic Cycles

Cyclopentadienyl (Cp) and its substituted derivatives are among the most common and important ligands in organometallic chemistry. libretexts.orgnumberanalytics.com They form stable complexes with a wide range of transition metals and are integral to many catalytic processes. numberanalytics.comslideshare.net The methoxy group on a cyclopentadienyl ligand can influence the electronic properties of the metal center, thereby modulating its reactivity and catalytic activity. This electronic tuning can be crucial for optimizing catalytic cycles. nih.gov

The cyclopentadienyl ligand is often considered a "spectator" ligand, providing a stable coordination environment that allows the metal center to perform its catalytic function. libretexts.orgnumberanalytics.com However, the substituents on the Cp ring can play a more active role. For example, they can influence the steric environment around the metal, which can be important for selectivity in catalysis. Methoxy-substituted cyclopentadienyl ligands can be incorporated into various types of transition metal complexes, including those used in reactions such as polymerization, hydrogenation, and carbon-carbon bond formation. rsc.orgnih.gov The synthesis of such complexes is well-established, and the resulting catalysts can exhibit unique properties due to the presence of the methoxy group.

Advanced Materials and Specialty Chemicals Applications

The strategic incorporation of the methoxy group onto the cyclopentadiene ring significantly influences its reactivity and potential applications, particularly in the realm of polymer chemistry and the synthesis of fine chemicals. While research specifically detailing the applications of 1-methoxy-1,3-cyclopentadiene is emerging, the broader class of cyclopentadiene derivatives provides a strong indication of its potential.

Substituted cyclopentadienes are crucial in the development of functional polymers . The parent compound, 1,3-cyclopentadiene, can be polymerized to form solid polymers where the cyclic nature of the monomer is preserved. A patented method describes the polymerization of 1,3-cyclopentadiene using a catalyst system to produce gel-free solid polymers google.com. The introduction of a methoxy group, as in 1-methoxy-1,3-cyclopentadiene, is expected to modify the polymer's properties, potentially enhancing solubility, adhesion, or thermal stability. While direct studies on the polymerization of 1-methoxy-1,3-cyclopentadiene are not extensively documented, research on the controlled cationic polymerization of the related compound, 1-methoxy-1,3-butadiene (B1596040), demonstrates that methoxy-substituted dienes can be effectively polymerized to create soluble polymers with controllable molecular weights. This suggests a promising avenue for the use of 1-methoxy-1,3-cyclopentadiene as a monomer in the synthesis of novel polymeric materials.

In the field of specialty chemicals , substituted cyclopentadienyl ligands are instrumental in catalysis. These ligands can be tailored to modulate the electronic and steric properties of metal complexes, thereby influencing their catalytic activity and selectivity google.com. Methoxy-substituted cyclopentadienyl ligands, derived from 1-methoxy-1,3-cyclopentadiene, can serve as valuable components in the design of catalysts for a variety of organic transformations. The electron-donating nature of the methoxy group can enhance the electron density at the metal center, which can be beneficial for certain catalytic cycles ilpi.com. The development of chiral cyclopentadienyl ligands has been a significant area of research, leading to advancements in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries nih.gov.

The inherent reactivity of the diene system in 1-methoxy-1,3-cyclopentadiene makes it a valuable building block in organic synthesis, particularly through the Diels-Alder reaction . This powerful cycloaddition reaction allows for the construction of complex six-membered ring systems, which are common motifs in natural products and other biologically active molecules wikipedia.org. The methoxy group can direct the regioselectivity of the Diels-Alder reaction, providing a route to specific isomers of the resulting adducts. These adducts can then be further transformed into a wide array of specialty chemicals.

Future Research Directions and Unexplored Reactivity Profiles of Methoxycyclopentadiene Systems

The full potential of 1-methoxy-1,3-cyclopentadiene and related systems is far from being fully realized, presenting a fertile ground for future research endeavors. Several key areas warrant further investigation to unlock novel applications and a deeper understanding of their chemical behavior.

A significant future direction lies in the systematic exploration of the polymerization of 1-methoxy-1,3-cyclopentadiene. Detailed studies are needed to understand the influence of the methoxy group on the polymerization mechanism, kinetics, and the properties of the resulting polymers. Investigating different polymerization techniques, such as living/controlled polymerization methods, could lead to the synthesis of well-defined polymers with tailored architectures and functionalities. These polymers could find applications in advanced coatings, membranes, or as precursors to other functional materials.

The development of novel catalytic systems based on methoxy-substituted cyclopentadienyl ligands is another promising avenue. Research could focus on designing catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations, including C-H activation, cross-coupling reactions, and asymmetric synthesis dntb.gov.uanumberanalytics.com. The synthesis and characterization of a broader library of these ligands and their corresponding metal complexes will be crucial for advancing this field.

The unexplored reactivity profiles of methoxycyclopentadiene systems offer exciting opportunities for discovery. While the Diels-Alder reaction is a well-established transformation, investigating its scope and limitations with a wider variety of dienophiles could lead to the synthesis of novel and complex molecular scaffolds. Furthermore, exploring other types of reactions, such as [2+2] cycloadditions, transition-metal-catalyzed reactions that go beyond ligand formation, and reactions involving the methoxy group itself, could unveil new synthetic methodologies. The interplay between the diene system and the methoxy substituent may lead to unusual reactivity patterns that are not observed in simpler cyclopentadiene derivatives.

Finally, computational studies can play a vital role in guiding future experimental work. Theoretical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of 1-methoxy-1,3-cyclopentadiene and its derivatives. This can help in predicting reaction outcomes, designing new experiments, and understanding the fundamental principles that govern the behavior of these fascinating molecules.

Q & A

Basic Research Questions

Q. How can researchers synthesize and stabilize 1-methoxy-1,3-cyclopentadiene to prevent dimerization during experiments?

- Methodological Answer : Stabilization requires strategic substituent placement. For example, bulky alkyl groups (e.g., tetramethyl or pentamethyl derivatives) or electron-withdrawing groups (e.g., tetrachloro substituents) significantly slow dimerization. Storage at low temperatures (e.g., –20°C) or immediate use after monomer generation via thermal cracking of dicyclopentadiene (176–190°C) is recommended .

Q. What experimental techniques are suitable for characterizing the dimerization kinetics of 1-methoxy-1,3-cyclopentadiene?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure enthalpy changes during dimerization or nuclear magnetic resonance (NMR) to monitor monomer-dimer equilibrium in real-time. Kinetic studies can employ time-resolved UV-Vis spectroscopy to track reaction rates under varying temperatures .

Q. How does the reactivity of 1-methoxy-1,3-cyclopentadiene in Diels-Alder (DA) reactions compare to unsubstituted cyclopentadiene?

- Methodological Answer : The methoxy group, being electron-donating, increases the diene's HOMO energy, enhancing reactivity toward electron-deficient dienophiles. However, steric hindrance from substituents may reduce reaction rates. Compare rate constants using tetracyanoethylene (TCNE) as a benchmark dienophile (e.g., cyclopentadiene reacts 2,600-fold faster than 1,3-cyclohexadiene ).

Advanced Research Questions

Q. How do substituents like methoxy or chloro groups influence the hyperconjugation and aromaticity of 1,3-cyclopentadiene derivatives?

- Methodological Answer : Methoxy groups enhance hyperconjugation via π-electron delocalization, stabilizing the diene and altering UV absorption spectra (red shift). Chloro substituents reduce dimerization by steric and electronic effects. Quantify hyperconjugative stabilization using heats of hydrogenation or computational methods (e.g., DFT) .

Q. What strategies enable contrathermodynamic control of methoxy group positioning in cycloadducts derived from 1-methoxy-1,3-cyclopentadiene?

- Methodological Answer : Use low-temperature [4+3]-cycloadditions with silyl enol ethers and catalytic trimethylsilyl triflate. The methoxy group preferentially adopts equatorial positions in bicyclic products due to kinetic control, as demonstrated in the synthesis of methylated α-methoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones .

Q. How can researchers resolve contradictions in reported stability data for substituted cyclopentadienes (e.g., methoxy vs. chloro derivatives)?

- Methodological Answer : Analyze combined substituent effects. For example, 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene resists dimerization due to steric bulk and electron-withdrawing chlorine atoms countering the methoxy group’s destabilizing effects. Use X-ray crystallography to study molecular geometries and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.